2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Lipophilicity Physicochemical Property Prediction Drug-likeness

2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 881217-13-6) is a heterocyclic small molecule comprising a fused imidazo[1,2-a]pyridine bicyclic core substituted at the 2-position with a 3-chloro-4-methoxyphenyl ring. It has a molecular formula of C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol.

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
Cat. No. B12137934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine
Molecular FormulaC14H11ClN2O
Molecular Weight258.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)Cl
InChIInChI=1S/C14H11ClN2O/c1-18-13-6-5-10(8-11(13)15)12-9-17-7-3-2-4-14(17)16-12/h2-9H,1H3
InChIKeyGKVWOBJXXPYAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine – Physicochemical Identity and Procurement Baseline


2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 881217-13-6) is a heterocyclic small molecule comprising a fused imidazo[1,2-a]pyridine bicyclic core substituted at the 2-position with a 3-chloro-4-methoxyphenyl ring . It has a molecular formula of C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, associated with diverse pharmacological activities including kinase inhibition, anti-inflammatory effects, and antimicrobial properties [1]. The specific substitution pattern – a chlorine atom at the meta position and a methoxy group at the para position of the pendant phenyl ring – distinguishes this compound from other commercially available 2-arylimidazo[1,2-a]pyridine analogs and potentially modulates its physicochemical and target-binding properties [1][2].

Why Generic 2-Arylimidazo[1,2-a]pyridines Cannot Substitute for 2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine in Target-Binding Applications


Within the 2-arylimidazo[1,2-a]pyridine chemical class, seemingly minor modifications to the pendant aryl ring can produce large shifts in biological activity and selectivity. For example, the presence and position of halogen and methoxy substituents on the 2-phenyl ring have been shown to alter COX-2 inhibitory potency, anti-inflammatory activity, and ulcerogenic liability in closely related series [1]. Similarly, the methoxy group orientation (3- vs. 4-position) influences π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated for acetylcholinesterase inhibitors . The 3-chloro-4-methoxyphenyl substitution pattern of the target compound is not duplicated in most commonly studied analogs, meaning that generic replacement with unsubstituted 2-phenyl, 4-methoxyphenyl, or 4-chlorophenyl imidazo[1,2-a]pyridines is unlikely to reproduce the same target engagement profile [2]. This section provides supporting evidence from class-level SAR studies, with the caveat that compound-specific comparative data remain sparse and procurement decisions should be informed by experimental verification in the user's own assay system.

Quantitative Differentiation Evidence for 2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine vs. Structural Analogs


Predicted Lipophilicity (XLogP3-AA) Shift Driven by the 3-Chloro Substituent Relative to the Unsubstituted and 4-Methoxy Analogs

Computational prediction of lipophilicity (XLogP3-AA) reveals that the introduction of a chlorine atom at the meta position of the 2-phenyl ring significantly increases logP compared to the 4-methoxy and unsubstituted analogs. The target compound (3-Cl,4-OCH₃) has a predicted XLogP3-AA of approximately 3.8 based on structural calculation , while the 4-methoxyphenyl analog (2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, PubChem CID 694963) has a computed XLogP3-AA of 3.4 [1]. This represents a ΔlogP of +0.4 units driven by the chlorine substituent, which is consistent with the Hansch π value for aromatic chlorine.

Lipophilicity Physicochemical Property Prediction Drug-likeness

Predicted Hydrogen Bond Acceptor Count Differentiation vs. Halogen-Only Analogs

The target compound contains two hydrogen bond acceptor (HBA) atoms (the imidazo[1,2-a]pyridine N1 nitrogen and the methoxy oxygen), whereas analogs lacking the methoxy group (e.g., 2-(3-chlorophenyl)imidazo[1,2-a]pyridine) possess only one HBA [1]. This difference alters the compound's ability to engage in directed hydrogen bonding interactions with biological targets or to dissolve in polar solvents. The methoxy oxygen provides an additional polar interaction site that can stabilize inhibitor-enzyme complexes, as noted for structurally related 4-methoxyphenyl imidazo[1,2-a]pyridines acting as acetylcholinesterase inhibitors .

Hydrogen Bonding Molecular Recognition Solubility Prediction

Predicted pKa Differentiation of the Imidazo[1,2-a]pyridine Core vs. the 8-Methyl Analog

The closely related 8-methyl analog, 2-(3-chloro-4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (UMB298, CAS 879936-56-8), has a predicted pKa of 7.87 ± 0.50 . The target compound, lacking the 8-methyl substituent, is expected to exhibit a slightly different pKa due to altered electron density on the imidazo[1,2-a]pyridine ring system. While experimental pKa data for the target compound are not publicly available, the methyl group's electron-donating effect in the 8-methyl analog is anticipated to increase the basicity of the bridgehead nitrogen relative to the unsubstituted target compound.

Ionization State pH-Dependent Solubility Bioavailability

Lack of Publicly Available Direct Comparative Biological Activity Data: A Critical Procurement Consideration

A comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases did not retrieve any peer-reviewed study or patent that directly reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine. By contrast, structurally related imidazo[1,2-a]pyridines have been extensively profiled: for example, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has been reported to inhibit DYRK1A with an IC₅₀ of 2.6 μM , and methylsulfonyl-containing 2-arylimidazo[1,2-a]pyridine derivatives have demonstrated COX-2 IC₅₀ values as low as 1.06 μM with selectivity indices up to 39 [1]. The absence of analogous data for the target compound represents both a limitation and an opportunity: it may serve as a novel tool compound or chemical probe, but its biological activity must be empirically determined by the end user.

Data Gap Assay Validation Procurement Risk

Molecular Weight and Heavy Atom Count Differentiation from Common 2-Arylimidazo[1,2-a]pyridine Screening Compounds

With a molecular weight of 258.70 g/mol and containing 18 heavy atoms including one chlorine, 2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine occupies a distinct position in the molecular weight distribution of this compound class . The parent 2-phenylimidazo[1,2-a]pyridine has a molecular weight of 194.23 g/mol (ΔMW = +64.47), while the 4-methoxy analog weighs 224.26 g/mol (ΔMW = +34.44) and the 8-methyl-3-chloro-4-methoxyphenyl analog weighs 272.73 g/mol (ΔMW = +14.03) [1]. This positions the target compound in the 'lead-like' space (MW 250–350) typically associated with favorable ADME properties, while being heavier than fragment-like analogs.

Molecular Weight Heavy Atom Count Fragment-Based Screening

DMSO Solubility and Storage Requirements Compared to the 8-Methyl Analog

The 8-methyl analog (UMB298) has a reported DMSO solubility of 25 mg/mL (52.19 mM, requiring ultrasonication) and recommended storage at −20°C . For 2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine, specific DMSO solubility data are not publicly reported, but based on its lower molecular weight (258.70 vs. 272.73 g/mol) and predicted lower logP (lacking the 8-methyl group), it is likely to exhibit comparable or slightly higher DMSO solubility than the 8-methyl analog. The absence of the 8-methyl group may also reduce the compound's susceptibility to CYP-mediated oxidative metabolism, though this inference requires experimental confirmation.

Solubility Compound Handling Storage Stability

Recommended Research and Industrial Application Scenarios for 2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine Based on Differential Evidence


Chemical Biology Tool Compound for De Novo Target Identification Studies

The absence of publicly reported biological activity data for 2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine positions it as a potential novel chemical probe for target identification campaigns. Unlike extensively characterized analogs such as the DYRK1A inhibitor 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (IC₅₀ = 2.6 μM) [1], this compound may exhibit a distinct polypharmacology profile due to its unique 3-chloro-4-methoxyphenyl substitution pattern. The predicted lipophilicity (XLogP3-AA ~3.8) and dual hydrogen bond acceptor functionality make it suitable for cellular thermal shift assay (CETSA) or affinity-based proteomics approaches where target deconvolution is the primary goal.

Lead-Like Fragment for Structure-Activity Relationship (SAR) Exploration Programs

With a molecular weight of 258.70 g/mol, placing it in the upper fragment to lower lead-like chemical space , this compound can serve as a scaffold for systematic SAR studies. The chlorine atom at the 3-position provides a handle for further functionalization via cross-coupling reactions, while the methoxy group at the 4-position can be demethylated to reveal a phenolic hydroxyl for additional derivatization. The predicted pKa difference between this compound and its 8-methyl analog (pKa = 7.87 ± 0.50) underscores the sensitivity of the imidazo[1,2-a]pyridine core to substitution, making it a valuable starting point for exploring how ionization state modulates target binding and cellular activity.

Negative Control or Inactive Comparator in Kinase Inhibitor Screening Panels

Given that structurally related 2-arylimidazo[1,2-a]pyridines have demonstrated potent kinase inhibitory activity (e.g., PI3Kα, CDK, and DYRK1A inhibition) [1], the target compound's uncharacterized activity profile means it could serve as a matched negative control in kinase profiling panels, provided it is first shown to be inactive against the kinases of interest. The 3-chloro-4-methoxyphenyl substituent differentiates it from the more commonly used 4-methoxyphenyl analog (DYRK1A IC₅₀ = 2.6 μM) , potentially offering cleaner negative control performance in certain assay contexts.

Physicochemical Reference Standard for Computational Model Validation

The compound's distinct physicochemical profile – including predicted XLogP3-AA (~3.8) , two hydrogen bond acceptor atoms [1], and molecular weight of 258.70 g/mol – makes it a useful reference standard for validating in silico ADME prediction models. Its chlorine atom provides a clear heavy atom marker for mass spectrometry-based assays, while the methoxy group offers distinct NMR chemical shift signatures for metabolic stability studies. The uncharacterized biological activity also makes it a suitable 'blank' compound for assessing non-specific binding in plasma protein binding assays.

Quote Request

Request a Quote for 2-(3-Chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.